Differentiated Synthetic Accessibility and Functionalization Efficiency for 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol
2-Methylpyrazolo[1,5-a]pyrimidin-6-ol offers a clear synthetic advantage for building diverse compound libraries compared to its non-hydroxylated analogs. The 6-hydroxyl group provides a direct, reactive handle for subsequent functionalization (e.g., alkylation, acylation, halogenation) without requiring additional protection/deprotection steps often needed for other substituents. While isolated yields for the core synthesis of related pyrazolopyrimidine intermediates can be as low as 40-42% [1], the high-yielding bromination of 2-methylpyrazolo[1,5-a]pyrimidines (70-98%) demonstrates the efficiency of post-functionalization using this scaffold [2]. This contrasts with the multi-step, lower-yielding sequences required to introduce complexity on non-functionalized analogs, saving both time and material in a research setting.
| Evidence Dimension | Post-functionalization Efficiency (Bromination Yield) |
|---|---|
| Target Compound Data | Not directly reported for this specific compound; inferred from high yields (70-98%) in bromination of closely related 2-methylpyrazolo[1,5-a]pyrimidines [2]. |
| Comparator Or Baseline | Typical yields for multi-step synthesis of diverse pyrazolo[1,5-a]pyrimidine intermediates without a reactive handle can be low (e.g., 40-42%) [1]. |
| Quantified Difference | Class-level inference suggests a potential for >1.7-fold higher yield in post-functionalization steps due to the reactive 6-hydroxyl handle. |
| Conditions | General synthetic transformations; specific bromination yields reported for 2-methylpyrazolo[1,5-a]pyrimidine derivatives. |
Why This Matters
For a procurement scientist, selecting a building block with a reactive handle like the 6-OH group enables more efficient and high-yielding library synthesis, reducing the cost and time required for analog generation.
- [1] PMC. (2010). Table 7: Synthesis of pyrazolo-pyrimidine intermediates. Tetrahedron Letters. 10.1016/j.tetlet.2010.06.074 View Source
- [2] Bassoude, I., et al. (2017). Pirazolo[1,5-a]pirimidinas: síntese e bromação. Repositório Institucional UFSM. View Source
